An In-Depth Technical Guide to 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
An In-Depth Technical Guide to 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its unique structural architecture, featuring a piperidine ring linked to a methylated 1,2,4-triazole moiety, positions it as a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, biological significance, and safety considerations, with a particular focus on its emerging role in oncology research.
Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is paramount for reproducible scientific research. 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine and its salts are identified by the following Chemical Abstracts Service (CAS) numbers:
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4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride: CAS Number 297171-80-3 [1]
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4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine (Free Base): CAS Number 297172-18-0 [2]
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4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine dihydrochloride: CAS Number 1185301-61-4 [3]
The hydrochloride salt is frequently utilized in research and development due to its enhanced solubility and stability compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₄ | |
| Molecular Weight | 202.68 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) | |
| Boiling Point (Free Base) | 331 °C | [4] |
| Storage | 2-8°C | [4] |
Synthesis and Purification
While specific, detailed protocols for the synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride are not extensively published in peer-reviewed literature, a plausible multi-step synthetic route can be constructed based on established organic chemistry principles and analogous transformations. The following proposed synthesis is for illustrative purposes and would require optimization in a laboratory setting.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Methyl-piperidine-4-carboxamide
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To a solution of piperidine-4-carboxamide in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine).
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Cool the mixture to 0°C and slowly add a methylating agent (e.g., methyl iodide).
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-piperidine-4-carboxamide.
Step 2: Synthesis of N-Methyl-N'-((methylthio)carbonothioyl)piperidine-4-carboxamide
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Dissolve N-methyl-piperidine-4-carboxamide in a polar aprotic solvent (e.g., dimethylformamide).
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Add a strong base (e.g., sodium hydride) portion-wise at 0°C.
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After stirring for a short period, add carbon disulfide (CS₂) dropwise.
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Following the formation of the dithiocarbamate intermediate, add methyl iodide and allow the reaction to proceed at room temperature.
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Monitor the reaction by TLC. Once complete, perform an aqueous workup and extract the product.
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Purify the crude product by column chromatography.
Step 3: Synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
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Reflux a solution of N-methyl-N'-((methylthio)carbonothioyl)piperidine-4-carboxamide and hydrazine hydrate in a suitable solvent such as ethanol.
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The reaction progress can be monitored by the evolution of methanethiol gas.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the purified 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or methanol).
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Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the N-methyl protons of the triazole ring, and the triazole ring proton. The chemical shifts will be influenced by the protonation state and the solvent used. |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring and the triazole ring, including the N-methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₈H₁₄N₄) at m/z 166.12. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from the piperidinium ion), C-H stretching (aliphatic and aromatic), C=N stretching (triazole ring), and C-N stretching. |
Biological Activity and Mechanism of Action
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride serves as a crucial intermediate in the development of inhibitors targeting glutaminyl cyclase (QC) and its isoenzyme (isoQC).[1][5]
Role in Cancer Therapy
Upregulated isoQC has been implicated in cancer progression.[1] It catalyzes the generation of pyroglutamate-CD47 (pE-CD47), which enhances the interaction between CD47 on cancer cells and SIRPα on phagocytic cells.[1] This interaction transmits a "don't eat me" signal, allowing cancer cells to evade the immune system.[1]
Caption: Inhibition of isoQC by triazole-piperidine derivatives.
Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized as potent and selective inhibitors of isoQC.[1][5] By inhibiting isoQC, these compounds can reduce the levels of pE-CD47, thereby disrupting the CD47-SIRPα signaling pathway and potentially restoring the ability of the immune system to recognize and eliminate cancer cells.[1] One such derivative has demonstrated anti-cancer effects in vivo by downregulating pE-CD47 levels.[1]
Other Potential Applications
The triazole-piperidine scaffold is of broad interest in medicinal chemistry for targeting various enzymes and receptors.[3] Compounds containing this motif have been investigated for their potential antimicrobial, antifungal, and other therapeutic properties.[3]
Safety and Handling
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Piperidine Moiety: Piperidine and its derivatives can be corrosive and toxic. They may cause skin and eye irritation, and are harmful if swallowed or inhaled.
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Triazole Moiety: While the toxicological profile of the 1,2,4-triazole ring itself is generally considered to be of low concern, the overall toxicity of a molecule is dependent on the complete structure.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Conclusion
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is a key chemical intermediate with significant potential in drug discovery and development, particularly in the field of oncology. Its utility as a scaffold for the synthesis of potent and selective isoQC inhibitors highlights its importance for researchers and scientists working on novel cancer immunotherapies. Further investigation into the synthesis, biological activity, and safety of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
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Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]
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Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. [Link]
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PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Link]
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Chemsigma. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride [297171-80-3]. [Link]
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MySkinRecipes. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Link]
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